2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 5-position of the pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxy and methyl groups are introduced at the 4- and 5-positions of the pyridine ring, respectively, using suitable reagents and conditions.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached to the pyridine ring through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, or other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride: Similar structure but with different substituents.
4-Amino-5-methyl-2-hydroxypyridine: Another pyridine derivative with different functional groups.
Uniqueness
2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of substituents and side chain, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
2694728-35-1 |
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Molecular Formula |
C9H16Cl2N2O |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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